Compound Description: Fondaparinux is a synthetic heparin pentasaccharide and a clinically approved anticoagulant drug. [] It is a potent inhibitor of factor Xa, a key enzyme involved in the coagulation cascade.
Relevance: While Fondaparinux doesn't share a direct structural similarity with 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole, its synthesis is discussed in the context of utilizing specific glycosides, such as 3,5-Dimethyl-4-(2'-phenylethynylphenyl)phenyl glycosides. [] This suggests a potential research interest in exploring various heterocyclic scaffolds, including isoxazoles like 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole, for developing novel anticoagulant agents.
Compound Description: These compounds represent a class of heterocyclic hybrids containing thieno[2,3-d]pyrimidine and benzimidazole moieties. [] Research indicates their potential as antibacterial agents, specifically targeting the bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD). []
Compound Description: This class of compounds displays potent inhibitory activity against Myeloid Cell Leukemia 1 (Mcl-1) protein. [] Mcl-1 is a key regulator of apoptosis, and its overexpression is implicated in various cancers. Therefore, these compounds hold promise as potential anticancer agents. []
Compound Description: These complex molecules are identified as potential Serum and Glucocorticoid Regulated Kinase 1 (SGK1) inhibitors through computational studies. [] SGK1 is involved in various cellular processes, including inflammation and cell proliferation, making it a target for treating cancer, diabetes, and neurodegenerative diseases. []
Compound Description: This class of compounds, characterized by the presence of isoxazolyl, thiazolyl, and benzimidazole moieties, has demonstrated anti-inflammatory and analgesic properties. [] These findings suggest their potential therapeutic application in managing pain and inflammation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
URB447 is a cannabinoid 1 (CB1) receptor antagonist and CB2 receptor agonist. It inhibits the binding of the CB receptor agonist [3H]-WIN 55,212-2 to CHO-K1 cells expressing the human CB2 receptor or rat cerebellar membranes (IC50s = 41 and 313 nM, respectively). URB447 (20 mg/kg) reduces food intake and weight gain in ob/ob mice and reverses (R)-methanandamide-induced analgesia in mice. It decreases infarct volume and demyelination in a neonate rat model of hypoxia-ischemia-induced brain injury when administered at a dose of 1 mg/kg. URB447 is a mixed central cannabinoid (CB1) receptor antagonist/peripheral cannabinoid (CB2) receptor agonist with IC50 values of 313 and 41 nM, respectively. At 20 mg/kg delivered intraperitoneally to ob/ob mice and Swiss mice, URB447 reduces food intake and body-weight gain with an efficacy comparable to rimonabant, which is an inverse agonist for the CB1. Marketed as an anti-obesity drug and appetite suppressant, rimonabant was subsequently suspended from distribution due to serious psychiatric side effects attributed to its indiscriminate activity on CB1 receptors in the central nervous system (CNS). Unlike rimonabant, URB447 does not penetrate the blood-brain barrier (to antagonize CB1 receptors in the CNS); instead, it appears to selectively block peripheral CB1 receptors such as those located in the gastrointestinal tract.
Paliperidone-d4 is intended for use as an internal standard for the quantification of paliperidone by GC- or LC-MS. Paliperidone is an atypical antipsychotic. It is an inverse agonist of dopamine D2 and D3 receptors (IC50s = 1 and 0.9 nM, respectively), as well as an antagonist at these receptors (Kis = 0.4 and 0.1 nM, respectively). Paliperidone also binds to α1- and α2-adrenergic receptors, histamine H1 receptors, and the serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C (Kds = 10.1, 80, 3.4, 480, 19, 1.21, and 48 nM, respectively). It improves spatial working memory in a T-maze alternation task in a maternal immune activation mouse model of schizophrenia when administered at a dose of 0.05 mg/kg per day. Paliperidone is also an active metabolite of the atypical antipsychotic risperidone. Formulations containing paliperidone have been used in the treatment of schizophrenia and schizoaffective disorder.